2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar pyridine derivatives often involves complex reactions, such as the reaction of 2-((alpha-R-benzylidene)amino)pyridines with rhodium complexes, leading to the formation of various rhodium(I) and rhodium(II) dimer complexes. These reactions showcase the versatility of pyridine derivatives in forming complex metal-organic structures (Dowerah et al., 1990).
Molecular Structure Analysis
Studies on pyridine derivatives have also focused on their molecular structures, as seen in the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide. X-ray diffraction techniques often reveal the crystalline structure, providing insights into the geometric and electronic configurations of these molecules (Özdemir et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives are diverse, including the formation of Co(II) complexes with distinct fluorescence properties and potential anticancer activity. These studies highlight the chemical versatility and potential utility of pyridine derivatives in medicinal chemistry and material science (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline forms, can be influenced by minor structural changes. For instance, isostructural and isomorphous analyses of certain pyrimidine derivatives underscore the impact of molecular structure on physical properties and intermolecular interactions (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of pyridine derivatives. For example, synthesis and characterization studies provide insights into the electron-donating and withdrawing effects of substituents, affecting the overall reactivity and potential applications of these compounds (Kadir et al., 2017).
Scientific Research Applications
Microbial Transformation
- 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine has been studied in the context of microbial transformation. One study examined the metabolism of this compound by various fungi, particularly focusing on its transformation into various metabolites. This has implications for understanding the mammalian metabolism of such compounds and can aid in toxicological studies (Hansen et al., 1987).
Chemical Synthesis and Modification
- The compound has been a subject of study in chemical synthesis, specifically in reactions with Rhodium compounds. This research is significant for the development of new compounds and understanding chemical reactions involving pyridine derivatives (Dowerah et al., 1990).
Amino Acid Derivatives
- It has been used in the preparation of t-butyloxycarbonyl and p-methoxybenzyloxycarbonyl amino acids, showcasing its role in the modification of amino acids for various applications, including in pharmaceutical research (Nagasawa et al., 1973).
Nucleoside Synthesis
- Research has also explored its use in the synthesis of novel C-nucleosides, which are valuable in medicinal chemistry for their potential applications in drug development (Reese & Wu, 2003).
Medicinal Chemistry
- It has been involved in the synthesis of functionalised pyrido[2,3-b]indoles, which are compounds of interest in medicinal chemistry due to their potential biological activity (Forbes et al., 1992).
Analgesic Properties Optimization
- The compound has been examined for its role in optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are important for developing new analgesics (Ukrainets et al., 2015).
Material Science and Catalysis
- It has applications in material science and catalysis, where its reactions with various compounds can lead to the formation of novel materials with potential use in catalysis and other applications (Nyamato et al., 2016).
properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-17-11-12-19(16-5-3-4-10-18-16)13-14-6-8-15(20-2)9-7-14/h3-10,17H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSMQXIHQRJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146505 | |
Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
CAS RN |
104499-47-0 | |
Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-METHYLAMINOETHYL)(P-METHOXYBENZYL)AMINO)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSB2WGJ69E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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